2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide 2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide
Brand Name: Vulcanchem
CAS No.: 17010-70-7
VCID: VC0231608
InChI: InChI=1S/C15H25N3O.BrH/c1-4-18(5-2,6-3)12-11-17-15(19)13-7-9-14(16)10-8-13;/h7-10H,4-6,11-12H2,1-3H3,(H2-,16,17,19);1H
SMILES: CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-]
Molecular Formula: C15H26BrN3O
Molecular Weight: 344.29 g/mol

2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide

CAS No.: 17010-70-7

Main Products

VCID: VC0231608

Molecular Formula: C15H26BrN3O

Molecular Weight: 344.29 g/mol

2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide - 17010-70-7

CAS No. 17010-70-7
Product Name 2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide
Molecular Formula C15H26BrN3O
Molecular Weight 344.29 g/mol
IUPAC Name 2-[(4-aminobenzoyl)amino]ethyl-triethylazanium;bromide
Standard InChI InChI=1S/C15H25N3O.BrH/c1-4-18(5-2,6-3)12-11-17-15(19)13-7-9-14(16)10-8-13;/h7-10H,4-6,11-12H2,1-3H3,(H2-,16,17,19);1H
Standard InChIKey IUYQUEUPABJPOI-UHFFFAOYSA-N
SMILES CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-]
Canonical SMILES CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-]
Synonyms PAEB
procainamide ethobromide
procaine amide ethobromide
procaine amide ethobromide monohydrobromide
PubChem Compound 167611
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator